
4-(((3-((Dimethylamino)methyl)benzyl)amino)methyl)-3-hydroxyisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((3-((Dimethylamino)methyl)benzyl)amino)methyl)-3-hydroxyisoquinolin-1(2H)-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a dimethylamino group, a benzyl group, and a hydroxyisoquinolinone core, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-((Dimethylamino)methyl)benzyl)amino)methyl)-3-hydroxyisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzylamine derivative through a series of reactions, including alkylation and amination. The final step involves the cyclization of the intermediate to form the hydroxyisoquinolinone core under specific reaction conditions, such as elevated temperatures and the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(((3-((Dimethylamino)methyl)benzyl)amino)methyl)-3-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydroxy group to a methoxy group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce methoxy-substituted isoquinolinones .
Scientific Research Applications
4-(((3-((Dimethylamino)methyl)benzyl)amino)methyl)-3-hydroxyisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 4-(((3-((Dimethylamino)methyl)benzyl)amino)methyl)-3-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Dimethylbenzylamine: This compound shares the dimethylamino and benzyl groups but lacks the hydroxyisoquinolinone core.
Benzoic acid, 4-(dimethylamino)-, methyl ester: This compound has a similar dimethylamino group but differs in its ester functionality and lack of the isoquinolinone structure.
Uniqueness
4-(((3-((Dimethylamino)methyl)benzyl)amino)methyl)-3-hydroxyisoquinolin-1(2H)-one is unique due to its combination of functional groups and its potential for diverse chemical reactions. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C20H23N3O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-[[[3-[(dimethylamino)methyl]phenyl]methylamino]methyl]-3-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C20H23N3O2/c1-23(2)13-15-7-5-6-14(10-15)11-21-12-18-16-8-3-4-9-17(16)19(24)22-20(18)25/h3-10,21H,11-13H2,1-2H3,(H2,22,24,25) |
InChI Key |
UABJEZVOXDOIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC(=C1)CNCC2=C(NC(=O)C3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


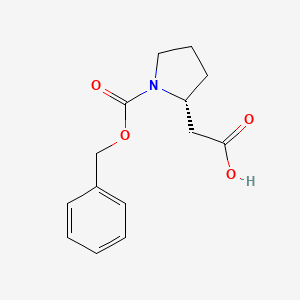
![2-(Bicyclo[2.2.1]heptan-2-yl)-N-(3-chloro-4-(difluoromethoxy)phenyl)acetamide](/img/structure/B12849873.png)

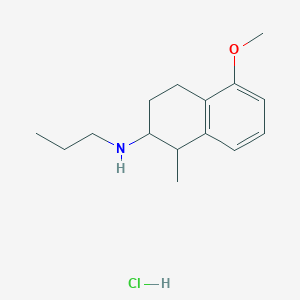
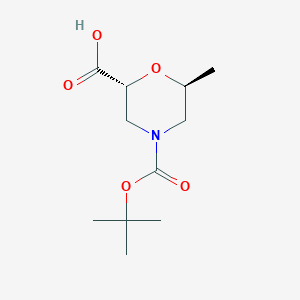
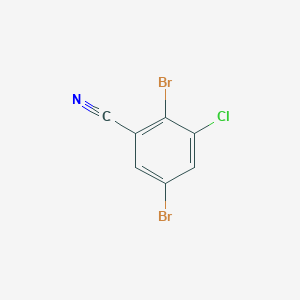
![2-{[3,5-Di(trifluoromethyl)anilino]methylidene}-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12849915.png)
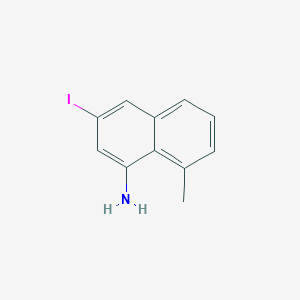



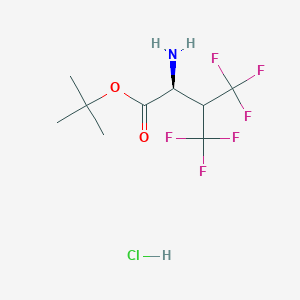
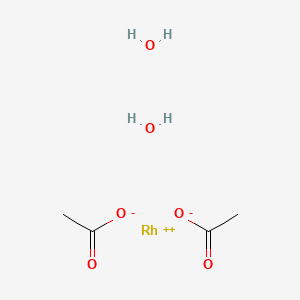
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12849960.png)
